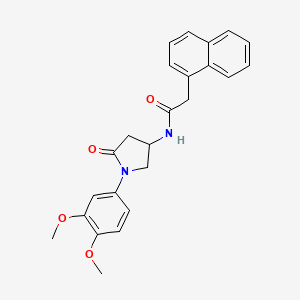![molecular formula C12H12Cl2N2O2S B2761493 1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol CAS No. 338967-18-3](/img/structure/B2761493.png)
1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol” is a chemical compound with the CAS Number: 338967-18-3 . It has a molecular weight of 319.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H12Cl2N2O2S/c1-17-4-5-18-11-7-10 (8 (13)6-9 (11)14)16-3-2-15-12 (16)19/h2-3,6-7H,4-5H2,1H3, (H,15,19) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 319.21 . The InChI code provides information about its molecular structure .Scientific Research Applications
Conformation and Tautomerism
A study by Balti et al. (2016) explored the conformation and tautomerism of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones, closely related to the chemical structure . Their research, combining crystallographic analysis and ab initio calculations, revealed preferences for the thiazolinethione tautomer over others. This work underscores the importance of tautomeric states in understanding the chemical and biological properties of such compounds (Balti et al., 2016).
Synthetic Applications
Dago et al. (2016) documented a four-step synthesis of a complex imidazole derivative, showcasing the compound's utility in SOCE assays. This synthesis highlights the versatility of imidazole derivatives in chemical synthesis and their potential applications in probing biological processes (Dago et al., 2016).
Corrosion Inhibition
Prashanth et al. (2021) investigated the impact of methoxy groups in imidazole derivatives on corrosion inhibition. Their findings demonstrated significant corrosion inhibition efficiency in acidic solutions, pointing to the potential industrial applications of these compounds in protecting metals against corrosion (Prashanth et al., 2021).
Anti-Inflammatory Properties
Research by Falgueyret et al. (1993) into methoxyalkyl thiazoles, structurally similar to the compound , showed selective inhibition of 5-lipoxygenase with anti-inflammatory properties. This study contributes to the understanding of non-redox inhibitors of 5-lipoxygenase, potentially guiding the development of new anti-inflammatory drugs (Falgueyret et al., 1993).
Central Nervous System (CNS) Penetrability
Rosen et al. (1990) synthesized a highly potent serotonin-3 receptor antagonist, illustrating the compound's effective penetration of the blood-brain barrier. This research underscores the potential of such imidazole derivatives in developing CNS-targeted therapies (Rosen et al., 1990).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .
properties
IUPAC Name |
3-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2S/c1-17-4-5-18-11-7-10(8(13)6-9(11)14)16-3-2-15-12(16)19/h2-3,6-7H,4-5H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICKWDRKKIHHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N2C=CNC2=S)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dioxo-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2761411.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)propanamide](/img/structure/B2761414.png)

![2-Chloro-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2761417.png)
![N-[2-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2761419.png)

![N-cyclohexyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2761423.png)

![N-({1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2761425.png)


![1-Methyl-3-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one](/img/structure/B2761430.png)

![N-(furan-2-ylmethyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2761433.png)